molecular formula C23H25ClO12 B12410592 Malvidin-3-glucoside-d6 (chloride)

Malvidin-3-glucoside-d6 (chloride)

Cat. No.: B12410592
M. Wt: 534.9 g/mol
InChI Key: YDIKCZBMBPOGFT-HXRGSFDDSA-N
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Description

Malvidin-3-glucoside-d6 (chloride) is a derivative of malvidin, an anthocyanin commonly found in various fruits and vegetables. Anthocyanins are water-soluble pigments responsible for the red, blue, and purple colors in plants. Malvidin-3-glucoside-d6 (chloride) is particularly noted for its antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malvidin-3-glucoside-d6 (chloride) typically involves the glycosylation of malvidin with glucose under acidic conditions. The reaction is catalyzed by enzymes or chemical catalysts to ensure the attachment of the glucose moiety at the 3-position of the malvidin molecule. The deuterium labeling (d6) is achieved by incorporating deuterium atoms into the glucose molecule before the glycosylation process .

Industrial Production Methods

Industrial production of malvidin-3-glucoside-d6 (chloride) involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of the compound through optimized fermentation conditions, including controlled pH, temperature, and nutrient supply .

Chemical Reactions Analysis

Types of Reactions

Malvidin-3-glucoside-d6 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Food Science Applications

Antioxidant Properties
Malvidin-3-glucoside-d6 (chloride) exhibits significant antioxidant capabilities, which are crucial in food preservation and health benefits. Studies indicate that malvidin glycosides can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in food products and enhancing their shelf life. For instance, a study demonstrated that malvidin-3-glucoside effectively decreased ROS levels in human umbilical vein endothelial cells, suggesting its protective role against oxidative damage .

Colorant in Food Products
As an anthocyanin, malvidin-3-glucoside-d6 (chloride) contributes to the coloration of various food products. Its vibrant purple hue makes it an attractive natural colorant in beverages, confectionery, and dairy products. The stability of this compound under different pH conditions enhances its utility as a food colorant, aligning with consumer preferences for natural additives .

Pharmacological Applications

Anti-inflammatory Effects
Research has shown that malvidin-3-glucoside-d6 (chloride) possesses anti-inflammatory properties. In vitro studies demonstrated that this compound inhibited pro-inflammatory pathways in bovine aortic endothelial cells pretreated with peroxynitrite, leading to decreased expression of pro-apoptotic proteins and reduced mitochondrial membrane depolarization . These findings suggest potential therapeutic applications in managing inflammatory diseases.

Neuroprotective Effects
Emerging evidence highlights the neuroprotective effects of malvidin-3-glucoside-d6 (chloride). A study indicated that this compound could counteract anxiety and depression by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . Such properties position malvidin-3-glucoside-d6 (chloride) as a candidate for developing functional foods aimed at mental health improvement.

Biochemical Research Applications

Reference Standard in Analytical Chemistry
Malvidin-3-glucoside-d6 (chloride) serves as a primary reference standard in analytical chemistry for quantifying anthocyanins in various matrices. Its certified absolute purity allows researchers to accurately measure anthocyanin content in food samples, which is essential for nutritional studies and quality control .

Impact on Nutritional Studies
The compound's role in understanding the nutritional attributes of foods is significant. Studies measuring molar absorbance have correlated higher anthocyanin content with improved health benefits, emphasizing the importance of malvidin derivatives like malvidin-3-glucoside-d6 (chloride) in dietary assessments .

Mechanism of Action

Malvidin-3-glucoside-d6 (chloride) exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malvidin-3-glucoside-d6 (chloride) is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Its specific glycosylation pattern also contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C23H25ClO12

Molecular Weight

534.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-[4-hydroxy-3,5-bis(trideuteriomethoxy)phenyl]chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

InChI

InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m1./s1/i1D3,2D3;

InChI Key

YDIKCZBMBPOGFT-HXRGSFDDSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]

Origin of Product

United States

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